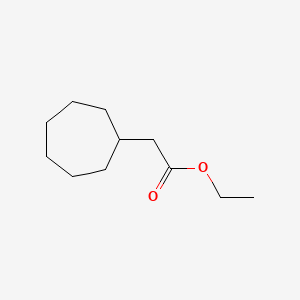

Ethyl cycloheptylacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-cycloheptylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-2-13-11(12)9-10-7-5-3-4-6-8-10/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBZGWMNNCXEKSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50558889 | |

| Record name | Ethyl cycloheptylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80246-70-4 | |

| Record name | Ethyl cycloheptylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Ethyl Cycloheptylacetate (CAS No. 80246-70-4): Properties, Synthesis, and Characterization

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl cycloheptylacetate (CAS No. 80246-70-4) is an ester characterized by a cycloheptyl ring linked to an ethyl acetate group. Despite its defined chemical structure, publicly available experimental data on its physicochemical properties, spectroscopic profile, and specific applications remains limited. This technical guide provides a comprehensive overview of this compound, synthesizing known identification data with predictive analyses based on fundamental chemical principles and data from analogous structures. The guide covers the compound's core properties, outlines a detailed protocol for its synthesis via Fischer-Speier esterification, discusses its predicted spectroscopic signature for analytical confirmation, and provides essential safety and handling information derived from related ester compounds. This document serves as a foundational resource for researchers intending to synthesize, characterize, or evaluate this compound in scientific and developmental contexts.

Compound Identification and Physicochemical Properties

Precise identification is the cornerstone of any chemical research. This compound is structurally defined by its molecular formula and connectivity, which are essential for predicting its chemical behavior and for its unambiguous identification in experimental settings.

Table 1: Core Identification Data for this compound

| Identifier | Data | Source(s) |

|---|---|---|

| CAS Number | 80246-70-4 | [1][2] |

| IUPAC Name | Ethyl 2-cycloheptylacetate | [1] |

| Synonyms | Cycloheptylacetic acid ethyl ester, Ethyl cycloheptaneacetate | [1] |

| Molecular Formula | C₁₁H₂₀O₂ | [1][2] |

| Molecular Weight | 184.28 g/mol | [1][2] |

| SMILES | CCOC(=O)CC1CCCCCC1 |[1] |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value / State | Rationale / Analogous Compound Data |

|---|---|---|

| Physical State | Liquid | Most esters of this molecular weight are liquids at STP. |

| Appearance | Colorless | Based on analogous compounds like Ethyl cyclohexylacetate.[3] |

| Odor | No data available; likely a mild, fruity odor | A common characteristic of many volatile esters. |

| Boiling Point | No data available | Expected to be higher than Ethyl cyclohexylacetate (~212°C) due to the larger cycloalkane ring.[4] |

| Density | No data available | |

| Water Solubility | Low | Esters generally have low water solubility, which decreases as the carbon chain length increases.[5] |

| Flash Point | No data available | Likely a combustible liquid, similar to Ethyl cyclohexylacetate.[4][6] |

Predicted Spectroscopic Profile

For any newly synthesized or isolated compound, spectroscopic analysis is critical for structural confirmation. In the absence of published spectra for this compound, this section outlines the expected spectral characteristics based on its molecular structure.

-

1H NMR Spectroscopy : The proton NMR spectrum is predicted to show distinct signals corresponding to the ethyl and cycloheptyl moieties.

-

Ethyl Group : A triplet integrating to 3H around δ 1.2-1.3 ppm (–CH₂–CH₃ ) and a quartet integrating to 2H around δ 4.1-4.2 ppm (–O–CH₂ –CH₃).[7] The splitting pattern (triplet and quartet) is a classic indicator of an ethyl group.[8]

-

Cycloheptyl Group : A series of complex, overlapping multiplets in the upfield region (δ 1.0-2.2 ppm) integrating to 15H, corresponding to the protons on the cycloheptyl ring and the adjacent methylene group (–CO–CH₂ –).

-

-

13C NMR Spectroscopy : The carbon spectrum would provide a map of the unique carbon environments.

-

Carbonyl Carbon : A signal in the downfield region, typically δ 170-175 ppm.

-

Ester Alkoxy Carbon : A signal around δ 60-62 ppm for the –O–C H₂– carbon.

-

Cycloheptyl and Methylene Carbons : A series of signals in the aliphatic region (δ 25-45 ppm).

-

Ethyl Methyl Carbon : A signal around δ 14 ppm for the terminal –CH₃ of the ethyl group.

-

-

Infrared (IR) Spectroscopy : IR spectroscopy is ideal for identifying key functional groups.

-

A strong, sharp absorption band around 1735-1750 cm⁻¹ , characteristic of the C=O (carbonyl) stretch of a saturated aliphatic ester.

-

Prominent C–O stretching bands in the region of 1150-1250 cm⁻¹ .

-

C–H stretching bands just below 3000 cm⁻¹ for the sp³ hybridized carbons.

-

-

Mass Spectrometry (MS) : Mass spectrometry would confirm the molecular weight and provide structural information through fragmentation.

-

The molecular ion peak (M⁺) should appear at m/z = 184 .

-

Common fragmentation patterns would include the loss of the ethoxy group (•OCH₂CH₃, M-45) to give a peak at m/z 139, and cleavage at the alpha-carbon of the ring.

-

Synthesis Methodology: Fischer-Speier Esterification

The most direct and classical method for preparing this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (cycloheptylacetic acid) with an alcohol (ethanol) to produce the target ester and water.[9]

Reaction Principle

The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking this carbon. Subsequent proton transfers and the elimination of a water molecule yield the final ester product.[10] The reaction is an equilibrium, so it is typically driven to completion by using an excess of one reactant (usually the alcohol) or by removing water as it forms.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis. All operations should be performed in a well-ventilated fume hood.

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cycloheptylacetic acid (0.1 mol).

-

Add absolute ethanol (100 mL, excess). The excess ethanol serves as both a reactant and a solvent, shifting the reaction equilibrium towards the product.

-

While stirring, slowly and carefully add concentrated sulfuric acid (1-2 mL) as the catalyst. Caution: The addition is exothermic.

-

-

Reaction Execution:

-

Heat the reaction mixture to a gentle reflux using a heating mantle.

-

Maintain the reflux with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Workup and Isolation:

-

Allow the mixture to cool to room temperature.

-

Transfer the cooled mixture to a 500 mL separatory funnel.

-

Add 100 mL of deionized water.

-

Extract the aqueous layer with diethyl ether (2 x 75 mL). Combine the organic layers. The ester is significantly more soluble in the organic solvent.

-

Wash the combined organic layers sequentially with:

-

100 mL of saturated sodium bicarbonate (NaHCO₃) solution. This step is crucial to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid. Caution: CO₂ gas evolution may occur.

-

100 mL of brine (saturated NaCl solution). This wash helps to remove residual water and break any emulsions.

-

-

Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter the dried solution to remove the desiccant.

-

Remove the diethyl ether solvent using a rotary evaporator.

-

Purify the resulting crude oil by vacuum distillation to obtain the final product, this compound, as a clear, colorless liquid.

-

Safety, Handling, and Storage

As no specific Material Safety Data Sheet (MSDS) is available for this compound, handling precautions should be based on those for similar combustible liquid esters, such as ethyl cyclohexylacetate.[4][6]

-

Personal Protective Equipment (PPE) : Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile rubber), and safety glasses with side shields or goggles.[5][6]

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[4] Keep away from heat, sparks, open flames, and other ignition sources.[6] Avoid contact with skin, eyes, and clothing.[5]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4]

-

First Aid Measures :

-

Inhalation : Remove to fresh air. If symptoms occur, seek medical attention.[5]

-

Skin Contact : Wash off immediately with soap and plenty of water for at least 15 minutes.[4]

-

Eye Contact : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5]

-

Ingestion : Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention if symptoms occur.[4]

-

Potential Applications and Research Context

There are currently no widely documented industrial or pharmaceutical applications specifically for this compound. However, based on its chemical structure as a medium-chain aliphatic ester, several potential areas of use can be hypothesized:

-

Fragrance and Flavoring Agent : Many esters with fruity or floral notes are used in the fragrance and food industries.[11] this compound could be investigated for unique organoleptic properties.

-

Specialty Solvent : While less volatile than ethyl acetate, it could serve as a specialty solvent in formulations where a higher boiling point and specific solvency characteristics are required.[12][13]

-

Pharmaceutical Intermediate : It could serve as a building block or intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The cycloheptyl moiety is a structural feature in some bioactive compounds.

Conclusion

This compound (CAS No. 80246-70-4) is a well-defined chemical entity whose full potential is yet to be explored. This guide has consolidated its known identifiers and provided a predictive framework for its physicochemical and spectroscopic properties. The detailed synthesis protocol via Fischer esterification offers a clear pathway for its preparation in a laboratory setting. While specific applications are not yet documented, its ester functionality and cycloheptyl group suggest potential utility in the fragrance, specialty chemical, and pharmaceutical industries. Further empirical research is necessary to validate the predicted properties and to uncover the specific applications of this compound.

References

- Organic Syntheses Procedure.

- Thermo Fisher Scientific. (2025).

- ChemicalBook. (2025).

- Fisher Scientific.

- TCI Chemicals. (2024).

- Fisher Scientific.

- Santa Cruz Biotechnology, Inc.

- Chem.Bham.ac.uk.

- LookChem. CYCLOHEPTYLACETIC ACID ETHYL ESTER | 80246-70-4.

- Molbase.

- Altiras. (2025).

- ChemComplete. (2021).

- Learning Science. (2021).

- ChemAnalyst. (2025).

- Patsnap Eureka. (2025).

- The Good Scents Company.

- Dr. Rajeev Ranjan. (2020).

- PubChem.

Sources

- 1. CAS RN 80246-70-4 | Fisher Scientific [fishersci.es]

- 2. scbt.com [scbt.com]

- 3. fishersci.com [fishersci.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Ethyl cyclohexanoate | C9H16O2 | CID 18686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. altiras.com [altiras.com]

- 13. Understanding the Versatile Applications of Ethyl Acetate [chemanalyst.com]

An In-depth Technical Guide to the Physical Properties of Ethyl Cycloheptylacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cycloheptylacetate is an ester characterized by a cycloheptyl ring attached to an ethyl acetate group. While not as extensively studied as some other esters, understanding its physical properties is crucial for its potential applications in various fields, including as a solvent, fragrance component, or intermediate in organic synthesis. This guide provides a comprehensive overview of the known and estimated physical properties of this compound, along with methodologies for their determination and general safety protocols.

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | Ethyl 2-cycloheptylacetate | N/A |

| CAS Number | 80246-70-4 | [1] |

| Molecular Formula | C₁₁H₂₀O₂ | [1] |

| Molecular Weight | 184.28 g/mol | [1] |

Summary of Physical Properties

The following table summarizes the available and estimated physical properties of this compound. It is important to note that due to a lack of extensive experimental data, some values are estimations based on the properties of structurally similar compounds and theoretical principles.

| Property | Value | Notes |

| Boiling Point | 80-85 °C at 2 mmHg[1] | Experimental value under vacuum. |

| Boiling Point (Estimated) | ~230-240 °C at 760 mmHg | Estimated based on similar cycloalkyl acetates. |

| Melting Point (Estimated) | < -20 °C | Estimated, as many similar esters are liquids at low temperatures. |

| Density (Estimated) | ~0.95 g/cm³ at 20 °C | Estimated based on similar cycloalkyl acetates. |

| Refractive Index | 1.4525 | [1] |

| Solubility in Water | Predicted to be low | Based on the nonpolar cycloheptyl group and ester functionality. |

| Solubility in Organic Solvents | Predicted to be high | Expected to be soluble in solvents like ethanol, ether, and acetone. |

Detailed Physical Properties

Boiling Point

Melting Point

The melting point of this compound has not been experimentally determined. As a general trend, esters with similar molecular weights and structures tend to have low melting points. It is therefore estimated that this compound has a melting point below -20 °C and exists as a liquid at room temperature.

Density

The density of this compound is not experimentally reported. Based on the densities of other cycloalkyl acetates, the density of this compound is estimated to be approximately 0.95 g/cm³ at 20 °C.

Refractive Index

The refractive index of this compound has been experimentally determined to be 1.4525[1]. The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material and is a useful parameter for substance identification and purity assessment.

Solubility

Due to the presence of a large, nonpolar cycloheptyl group, the solubility of this compound in water is expected to be low. The ester functional group can participate in hydrogen bonding with water molecules to a limited extent, but the hydrophobic nature of the cycloalkyl ring will dominate. Conversely, it is predicted to be readily soluble in a wide range of common organic solvents, including alcohols (e.g., ethanol), ethers (e.g., diethyl ether), and ketones (e.g., acetone), owing to its ester functionality and overall organic character.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely available, its spectroscopic features can be predicted based on its molecular structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the ethyl group and the cycloheptyl ring protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.1 | Quartet | 2H | -O-CH₂-CH₃ |

| ~2.2 | Doublet | 2H | -CH₂-COO- |

| ~1.2-1.8 | Multiplet | 13H | Cycloheptyl ring protons |

| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ |

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the carbons of the ethyl group, and the carbons of the cycloheptyl ring.

| Chemical Shift (ppm) | Assignment |

| ~173 | C=O (ester) |

| ~60 | -O-CH₂- |

| ~40 | -CH₂-COO- |

| ~25-35 | Cycloheptyl ring carbons |

| ~14 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band characteristic of the ester carbonyl group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2850-2950 | Strong | C-H stretching (cycloalkyl and ethyl) |

| ~1735 | Strong | C=O stretching (ester) |

| ~1170 | Strong | C-O stretching (ester) |

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 184. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) and cleavage of the cycloheptyl ring.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

Fire Safety: Keep away from open flames and sources of ignition, as many esters are flammable.

-

Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it according to local regulations.

-

First Aid: In case of contact with skin or eyes, flush with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Experimental Protocols for Physical Property Determination

For researchers who wish to experimentally determine the physical properties of this compound, the following standard laboratory procedures can be employed.

Boiling Point Determination (Siwoloboff Method)

This micro-method is suitable for determining the boiling point of small quantities of a liquid.

-

Seal one end of a capillary tube.

-

Attach the capillary tube (open end down) to a thermometer with a rubber band.

-

Place a small amount of the liquid into a small test tube.

-

Immerse the thermometer and attached capillary tube into the liquid.

-

Heat the test tube gently in a heating bath.

-

Observe for a continuous stream of bubbles emerging from the capillary tube.

-

Remove the heat and allow the bath to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Refractive Index Measurement (Abbe Refractometer)

-

Ensure the prisms of the Abbe refractometer are clean.

-

Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

-

Apply a few drops of this compound to the surface of the measuring prism.

-

Close the prisms and allow the temperature to equilibrate.

-

Adjust the light source and the refractometer controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Read the refractive index from the scale.

Visualizations

Caption: Workflow for determining the physical properties of a liquid organic compound.

Caption: Functional groups influencing the physical properties of this compound.

References

Sources

An In-depth Technical Guide to Ethyl 2-Cycloheptylacetate: Structure, Synthesis, and Characterization

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-cycloheptylacetate is a carboxylic acid ester characterized by a seven-membered cycloheptyl ring attached to the α-carbon of an ethyl acetate moiety. As with many esters featuring bulky alkyl groups, its potential utility lies in areas requiring specific lipophilic and steric properties, such as in the formulation of specialty solvents, as a synthetic intermediate for complex molecular scaffolds in drug discovery, or as a unique fragrance component. A thorough understanding of its chemical structure, synthesis, and analytical characterization is fundamental for its effective application in research and development. This guide provides a comprehensive overview of ethyl 2-cycloheptylacetate, focusing on its molecular identity, a detailed protocol for its synthesis via Fischer-Speier esterification, and the analytical methods required for its structural verification and purity assessment.

Section 1: Molecular Structure and Nomenclature

The foundational step in understanding any chemical entity is to define its precise molecular structure and systematic nomenclature. This ensures unambiguous identification and communication within the scientific community.

IUPAC Name: Ethyl 2-cycloheptylacetate[1][2] Synonyms: Cycloheptylacetic acid ethyl ester, Ethyl cycloheptaneacetate[1][2] CAS Number: 80246-70-4[1][2] Molecular Formula: C₁₁H₂₀O₂[1]

The molecule consists of an ethyl ester functional group (-COOCH₂CH₃) where the carbonyl carbon is bonded to a methylene group (-CH₂-), which in turn is attached to a cycloheptyl ring.

Caption: Chemical structure of Ethyl 2-cycloheptylacetate.

Section 2: Physicochemical Properties

A summary of the known physical and chemical properties of ethyl 2-cycloheptylacetate is crucial for handling, purification, and experimental design. The data available is consolidated in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 184.28 g/mol | [1] |

| Boiling Point | 80-85 °C / 2 mmHg | |

| Refractive Index | 1.4525 | |

| Purity (Typical) | >95% | |

| Storage Temp. | 2-8 °C |

Section 3: Synthesis of Ethyl 2-Cycloheptylacetate

The most direct and classical method for preparing esters like ethyl 2-cycloheptylacetate is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol.[3]

3.1: The Fischer-Speier Esterification: A Foundational Approach

Fischer esterification is an equilibrium process where a carboxylic acid (cycloheptylacetic acid) reacts with an alcohol (ethanol) to form an ester and water.[3][4][5] The reaction is typically catalyzed by a strong Brønsted acid, such as sulfuric acid or p-toluenesulfonic acid.[3][4]

Caption: Overall scheme of the Fischer-Speier esterification.

3.2: Causality in Experimental Design

The efficiency of a Fischer esterification is governed by its equilibrium nature. To ensure a high yield of the desired ester, specific experimental choices are made:

-

Acid Catalyst: The reaction is extremely slow without a catalyst. A strong acid protonates the carbonyl oxygen of the carboxylic acid.[3][4] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the lone pair of electrons on the alcohol's oxygen atom.[4]

-

Excess Alcohol: According to Le Châtelier's principle, using a large excess of one reactant (typically the less expensive one, in this case, ethanol) shifts the equilibrium position toward the products, thereby increasing the yield of the ester.[4][5][6]

-

Removal of Water: Water is a product of the reaction. Its removal as it is formed will also drive the equilibrium to the right. This can be achieved by azeotropic distillation using a Dean-Stark apparatus, particularly if the reaction is run in a solvent like toluene.[3][4]

-

Reaction Temperature: Heating the mixture to reflux increases the rate of reaction, allowing equilibrium to be reached in a shorter timeframe, typically between 1-10 hours.[3]

3.3: Detailed Experimental Protocol: Synthesis via Fischer Esterification

This protocol describes a laboratory-scale synthesis of ethyl 2-cycloheptylacetate from cycloheptylacetic acid. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Cycloheptylacetic acid (1.0 eq)

-

Anhydrous Ethanol (10-20 eq, serves as reactant and solvent)

-

Concentrated Sulfuric Acid (H₂SO₄, ~0.05 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Diethyl ether or Dichloromethane (for extraction)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add cycloheptylacetic acid (1.0 eq) and anhydrous ethanol (10-20 eq).

-

Catalyst Addition: While stirring, cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.05 eq) dropwise.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux with continuous stirring for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice and water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3x volumes). Combine the organic layers.

-

Neutralization: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted carboxylic acid), and finally with brine.[7] Continue the bicarbonate wash until effervescence ceases.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation to yield pure ethyl 2-cycloheptylacetate.

3.4: Reaction Mechanism

The Fischer esterification proceeds through a series of proton transfer and nucleophilic addition-elimination steps.

Caption: Logical workflow of the Fischer esterification mechanism.

Section 4: Analytical Characterization

Post-synthesis, it is imperative to verify the identity and purity of the product. Standard spectroscopic methods are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a triplet at ~1.2 ppm (3H, -OCH₂CH₃ ), a quartet at ~4.1 ppm (2H, -OCH₂ CH₃), a doublet at ~2.2 ppm (2H, -CH₂ COO-), and a complex multiplet between 1.0-1.9 ppm corresponding to the 13 protons of the cycloheptyl ring.

-

¹³C NMR: Key signals would appear at ~173 ppm (ester C =O), ~60 ppm (-OC H₂CH₃), ~45 ppm (-C H₂COO-), ~35 ppm (cycloheptyl CH attached to the acetate group), a series of peaks between 25-30 ppm for the remaining cycloheptyl carbons, and a signal at ~14 ppm (-OCH₂C H₃).

-

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band is expected around 1730-1740 cm⁻¹ , corresponding to the C=O (ester) stretching vibration. Additional C-O stretches would be observed in the 1100-1300 cm⁻¹ region.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 184). Common fragmentation patterns for esters would also be present.

Section 5: Applications and Future Directions

While specific, high-impact applications for ethyl 2-cycloheptylacetate are not extensively documented in peer-reviewed literature, its structure is suggestive of several research avenues. The cycloheptyl moiety imparts significant lipophilicity and a unique steric profile. This could be valuable in the development of:

-

Novel Fragrance Compounds: Many esters with cyclic alkyl groups possess unique olfactory properties.

-

Advanced Lubricants and Plasticizers: The bulky, non-polar cycloheptyl group may confer desirable rheological properties.

-

Scaffolds for Medicinal Chemistry: The ester can be readily hydrolyzed to the corresponding carboxylic acid or reduced to the alcohol, providing a versatile handle for further elaboration into more complex, biologically active molecules.

Further research into the biological activity and material properties of ethyl 2-cycloheptylacetate and its derivatives is warranted.

Conclusion

Ethyl 2-cycloheptylacetate is a well-defined chemical entity whose synthesis is readily achievable through the robust and well-understood Fischer-Speier esterification. This guide has detailed its molecular structure, physicochemical properties, and a field-proven protocol for its synthesis, emphasizing the chemical reasoning behind the experimental design. The outlined analytical techniques provide a clear pathway for its unambiguous characterization. For researchers in organic synthesis, materials science, and drug discovery, ethyl 2-cycloheptylacetate represents a versatile building block with potential for novel applications.

References

-

Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.

-

Crysdot. (n.d.). Ethyl 2-cycloheptylacetate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

ChemBuyersGuide.com. (n.d.). chemPUR Feinchemikalien und Forschungsbedarf GmbH. Retrieved from [Link]

-

Fisher Scientific. (n.d.). CAS RN 80246-70-4. Retrieved from [Link]

- Google Patents. (n.d.). CN1221525C - Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid.

-

Sciencemadness Wiki. (2019). Fischer esterification. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Fischer Esterification Lab Manual. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]

-

EON Biotech. (n.d.). Ethyl 2-cycloheptylacetate – (80246-70-4). Retrieved from [Link]

-

Tetrahedron. (n.d.). 80246-70-4 | Cycloheptylacetic acid ethyl ester. Retrieved from [Link]

Sources

- 1. CAS RN 80246-70-4 | Fisher Scientific [fishersci.es]

- 2. 80246-70-4 | Cycloheptylacetic acid ethyl ester | Tetrahedron [thsci.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. Fischer esterification - Sciencemadness Wiki [sciencemadness.org]

- 6. cerritos.edu [cerritos.edu]

- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

A Technical Guide to the Spectral Analysis of Ethyl Cycloheptylacetate

Molecular Structure and Expected Spectral Features

Ethyl Cycloheptylacetate possesses a flexible seven-membered cycloalkyl ring attached to an ethyl acetate moiety. This structure presents several key features that give rise to characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The analysis will focus on identifying the signals corresponding to the ethyl group, the acetate carbonyl, and the cycloheptyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we can predict the ¹H and ¹³C NMR spectra with a high degree of confidence by examining the spectra of analogous compounds and applying established chemical shift principles.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the ethyl group and the cycloheptyl ring.

Anticipated ¹H NMR Data for this compound:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂- (ethyl) | ~4.1 | Quartet | 2H |

| -CH₃ (ethyl) | ~1.2 | Triplet | 3H |

| -CH₂- (acetate) | ~2.2 | Doublet | 2H |

| -CH- (cycloheptyl, position 1) | ~1.8-2.0 | Multiplet | 1H |

| -CH₂- (cycloheptyl) | ~1.2-1.8 | Multiplet | 12H |

Causality of Experimental Observations:

-

The quartet at approximately 4.1 ppm is characteristic of the methylene (-CH₂-) protons of the ethyl group, which are deshielded by the adjacent oxygen atom. The splitting into a quartet is due to coupling with the three neighboring methyl protons.

-

The triplet at around 1.2 ppm corresponds to the methyl (-CH₃) protons of the ethyl group. The signal is split into a triplet by the two adjacent methylene protons.[1]

-

The doublet at approximately 2.2 ppm is assigned to the methylene protons adjacent to the carbonyl group. These protons are deshielded by the electron-withdrawing carbonyl. The splitting into a doublet arises from coupling with the single proton at the point of attachment to the cycloheptyl ring.

-

The multiplets in the range of 1.2-2.0 ppm are attributed to the protons of the cycloheptyl ring. The significant overlap of these signals is due to the conformational flexibility of the seven-membered ring and the similar chemical environments of the methylene protons.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule. For this compound, we can predict the chemical shifts based on the known spectrum of Ethyl Cyclohexylacetate and the expected influence of the larger ring size.[2]

Anticipated ¹³C NMR Data for this compound:

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| C=O (carbonyl) | ~172 |

| -O-CH₂- (ethyl) | ~60 |

| -CH₂- (acetate) | ~43 |

| -CH- (cycloheptyl, position 1) | ~38 |

| -CH₂- (cycloheptyl) | ~26-35 |

| -CH₃ (ethyl) | ~14 |

Expert Insights:

The ¹³C NMR spectrum of Ethyl Cyclohexylacetate shows distinct peaks for the carbonyl carbon, the two carbons of the ethyl group, the acetate methylene, and the carbons of the cyclohexyl ring. For this compound, the chemical shifts of the ester portion are expected to be very similar. The primary difference will be in the signals for the cycloheptyl ring carbons. Due to the increased flexibility and varied chemical environments within the seven-membered ring, we anticipate a greater number of distinct signals for the cycloheptyl carbons compared to the more symmetrical cyclohexyl ring.

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the ester group.

Characteristic IR Absorption Bands for this compound:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (ester carbonyl) | ~1735-1750 | Strong, Sharp |

| C-O (ester) | ~1150-1250 | Strong |

| C-H (sp³ alkanes) | ~2850-2960 | Strong |

Trustworthiness of the Protocol:

The presence of a strong, sharp absorption band in the region of 1735-1750 cm⁻¹ is a definitive indicator of the carbonyl (C=O) stretch of a saturated aliphatic ester.[3] This, coupled with a strong band in the 1150-1250 cm⁻¹ region corresponding to the C-O stretching vibration, provides a reliable confirmation of the ester functional group.[3] The strong absorptions in the 2850-2960 cm⁻¹ range are characteristic of the C-H stretching vibrations of the cycloheptyl and ethyl alkyl groups.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Expected Mass Spectrometry Data for this compound:

| m/z | Interpretation |

| 170 | Molecular Ion (M⁺) |

| 125 | [M - OCH₂CH₃]⁺ |

| 97 | [Cycloheptyl-CH₂]⁺ |

| 88 | McLafferty Rearrangement Product |

| 43 | [CH₃CO]⁺ |

Mechanistic Insights:

The molecular ion peak (M⁺) at m/z = 170 would confirm the molecular weight of this compound (C₁₀H₁₈O₂). A common fragmentation pathway for esters is the loss of the ethoxy group (-OCH₂CH₃), leading to a fragment at m/z = 125 . The cleavage of the bond between the acetate group and the cycloheptyl ring would result in a fragment corresponding to the cycloheptyl-methylene cation at m/z = 97 . A characteristic fragmentation for esters with a sufficiently long alkyl chain is the McLafferty rearrangement , which would produce a radical cation at m/z = 88 . The presence of a peak at m/z = 43 would indicate the formation of the acetyl cation.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of spectral data for a liquid sample like this compound.

NMR Spectroscopy Protocol

Caption: Workflow for NMR data acquisition.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

Caption: Workflow for ATR-IR data acquisition.

Mass Spectrometry Protocol (Electron Ionization - EI)

Caption: Workflow for EI-MS data acquisition.

Conclusion

The comprehensive spectral analysis of this compound, informed by data from its close analog Ethyl Cyclohexylacetate and fundamental spectroscopic principles, provides a robust framework for its characterization. The predicted ¹H and ¹³C NMR, IR, and MS data presented in this guide offer a reliable reference for researchers and scientists working with this compound. The detailed experimental protocols ensure the acquisition of high-quality, reproducible spectral data, which is paramount for scientific integrity in drug development and other research fields.

References

-

University of Birmingham. Spectra of ethyl acetate. [Link]

-

The Good Scents Company. ethyl cyclohexyl acetate. [Link]

-

Wikipedia. Spectral Database for Organic Compounds. [Link]

-

PubChem. Ethyl cyclohexylacetate. [Link]

-

SpectraBase. Ethyl cyclohexylideneacetate - Optional[¹H NMR] - Chemical Shifts. [Link]

-

SpectraBase. Ethyl cyclohexylideneacetate - Optional[FTIR] - Spectrum. [Link]

-

UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]

-

ResearchGate. Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). [Link]

-

Human Metabolome Database. ¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0031217). [Link]

-

AIST. Spectral Database for Organic Compounds,SDBS. [Link]

-

AIST. Spectral Database for Organic Compounds,SDBS. [Link]

-

Human Metabolome Database. ¹³C NMR Spectrum (1D, 25.16 MHz, CDCl₃, experimental) (HMDB0033967). [Link]

-

ResearchGate. Figure S2 1 H (a) and 13 C NMR (b) spectra of synthesized Ethyl... [Link]

-

NIST. Ethyl Acetate. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Esters. [Link]

-

NIST. Cyclohexaneacetic acid, ethyl ester. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: ¹³C NMR Chemical Shifts. [Link]

-

The Royal Society of Chemistry. Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp... [Link]

-

Doc Brown's Chemistry. infrared spectrum of ethyl ethanoate. [Link]

-

YouTube. NMR spectrum of ethyl acetate. [Link]

-

PubChem. 2,4,6-Cycloheptatriene-1-carboxylic acid, ethyl ester. [Link]

-

NIST. Ethyl Acetate. [Link]

-

SpectraBase. Ethyl cyclohexylideneacetate. [Link]

-

AIST. SDBS Help. [Link]

-

Doc Brown's Chemistry. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate. [Link]

Sources

- 1. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. ETHYL CYCLOHEXYLACETATE(5452-75-5) 13C NMR spectrum [chemicalbook.com]

- 3. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to Ethyl Cycloheptanecarboxylate: Commercial Availability, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug development, the exploration of novel molecular scaffolds is paramount to accessing new biological targets and overcoming existing therapeutic challenges. Cycloalkanes, and in particular the cycloheptyl moiety, offer a unique three-dimensional chemical space that can be exploited to enhance the pharmacological properties of drug candidates. The cycloheptane ring provides a flexible yet constrained conformation that can facilitate optimal binding to biological targets.[1] This guide focuses on a key derivative, Ethyl Cycloheptanecarboxylate, a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

This document serves as a comprehensive technical resource on the commercial availability, synthesis, and purification of Ethyl Cycloheptanecarboxylate. Furthermore, it will delve into the broader applications of cycloheptane derivatives in medicinal chemistry, providing context for the utility of this specific ester in the design and development of novel therapeutics.

Physicochemical Properties of Ethyl Cycloheptanecarboxylate

A thorough understanding of the physicochemical properties of a chemical building block is fundamental to its effective use in synthesis and drug design.

| Property | Value | Reference |

| CAS Number | 32777-26-7 | [2] |

| Molecular Formula | C₁₀H₁₈O₂ | [2] |

| Molecular Weight | 170.25 g/mol | [2] |

| Appearance | Colorless Liquid | |

| Boiling Point | 74 °C @ 3 Torr | |

| Density | 0.9515 g/cm³ @ 20 °C | |

| IUPAC Name | ethyl cycloheptanecarboxylate | [2] |

| Synonyms | Cycloheptanecarboxylic acid ethyl ester, ethyl cycloheptane carboxylate | [2] |

Commercial Availability and Supplier Landscape

Ethyl Cycloheptanecarboxylate is readily available from a variety of chemical suppliers, catering to both research and development and bulk manufacturing needs. When selecting a supplier, it is crucial to consider factors such as purity, available quantities, lead times, and the availability of comprehensive technical documentation, including Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

The following table provides a non-exhaustive list of commercial suppliers for Ethyl Cycloheptanecarboxylate. Researchers are advised to contact suppliers directly for the most current information on pricing and availability.

| Supplier | Product Name | Purity | Available Quantities |

| ChemScene | Ethyl cycloheptanecarboxylate | ≥97% | Inquire for details |

| Sigma-Aldrich | Ethyl cycloheptanecarboxylate | Inquire for details | Inquire for details |

| The Good Scents Company | ethyl cyclohexyl carboxylate | Inquire for details | Inquire for details |

| PubChem | Ethyl cycloheptanecarboxylate | Varies by supplier | Varies by supplier |

| ChemBook | ethyl cycloheptanecarboxylate | Varies by supplier | Varies by supplier |

Logical Flow for Supplier Selection:

Caption: A decision-making workflow for selecting a suitable supplier for Ethyl Cycloheptanecarboxylate.

Synthesis of Ethyl Cycloheptanecarboxylate: A Detailed Protocol

The most common and efficient method for the laboratory-scale synthesis of Ethyl Cycloheptanecarboxylate is the Fischer-Speier esterification of cycloheptanecarboxylic acid with ethanol, using a strong acid catalyst.[3][4] This is a reversible reaction, and to drive the equilibrium towards the product, an excess of the alcohol is typically used, or the water formed during the reaction is removed.[5]

Reaction Mechanism: Fischer-Speier Esterification

The reaction proceeds through a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule yield the ester.[5]

Caption: A generalized workflow for the synthesis and purification of Ethyl Cycloheptanecarboxylate.

Experimental Protocol

Materials and Equipment:

-

Cycloheptanecarboxylic acid

-

Absolute Ethanol (large excess)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Separatory funnel

-

Distillation apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine cycloheptanecarboxylic acid and a large excess of absolute ethanol.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue the reflux for 4-6 hours, or until the reaction is deemed complete by TLC or GC analysis.

-

Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Be cautious as this will cause effervescence (CO₂ evolution).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) two to three times. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude ester can be purified by fractional distillation under reduced pressure to yield pure Ethyl Cycloheptanecarboxylate.[6]

Self-Validation and Quality Control:

The purity of the synthesized Ethyl Cycloheptanecarboxylate should be confirmed using standard analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the purity and confirm the molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure of the ester, and Infrared (IR) spectroscopy should show a characteristic ester carbonyl stretch.

Applications in Drug Discovery and Development

The cycloheptyl moiety is an attractive scaffold in medicinal chemistry due to its unique conformational properties.[1] It can serve as a lipophilic group to enhance cell membrane permeability and can act as a core structure for the development of various therapeutic agents.

-

Kinase Inhibitors: The cycloheptane ring can be utilized as a central scaffold for the design of kinase inhibitors, a significant class of anticancer drugs. The flexibility of the seven-membered ring allows for the precise spatial arrangement of substituents to interact effectively with the ATP-binding pocket of kinases.[1]

-

Anti-inflammatory Agents: Derivatives of cycloheptane have been investigated for their potential as anti-inflammatory agents. The lipophilic nature of the cycloheptyl group can improve the pharmacokinetic properties of a drug candidate.[1]

-

GABA Analogues: Cycloheptanone, a derivative of cycloheptane, can be a precursor for the synthesis of Gamma-Aminobutyric Acid (GABA) analogues. These compounds are of interest for their potential to modulate neurotransmission and treat various neurological disorders.[1]

Ethyl Cycloheptanecarboxylate serves as a key starting material for introducing the cycloheptyl group into more complex molecules. The ester functionality can be readily transformed into other functional groups, such as amides, alcohols, or can be used in carbon-carbon bond-forming reactions, making it a versatile intermediate in the synthesis of novel drug candidates.

Conclusion

Ethyl Cycloheptanecarboxylate is a commercially available and synthetically accessible building block that holds significant potential for the development of new therapeutic agents. Its unique cycloheptyl moiety offers advantages in terms of conformational flexibility and lipophilicity, making it a valuable tool in the medicinal chemist's arsenal. This guide has provided a comprehensive overview of its properties, suppliers, a detailed synthesis protocol, and its applications in the broader context of drug discovery. By leveraging this information, researchers can effectively incorporate this versatile intermediate into their synthetic strategies for the creation of innovative drug candidates.

References

-

LookChem. General procedures for the purification of Esters. [Link]

-

ausetute.com.au. Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. [Link]

-

Wikipedia. Cycloheptane. [Link]

-

ResearchGate. Typical fatty acid alkyl esters production and purification process. [Link]

-

YouTube. Chemistry Practical Techniques: Solvent Extraction (e.g. to purify an ester or alkyl halide). [Link]

- Google Patents.

-

Fischer Esterification. Fischer Esterification. [Link]

-

PubChem. Ethyl 2-oxocyclohexylacetate. [Link]

-

Organic Syntheses. ethyl cyclohexylideneacetate. [Link]

-

PubChem. Ethyl cyclohexylacetate. [Link]

-

PubChem. Ethyl cyclopentylacetate. [Link]

- Google Patents.

-

NINGBO INNO PHARMCHEM CO.,LTD. Ethyl Cyclobutanecarboxylate: A Versatile Pharmaceutical Intermediate for Advanced Synthesis. [Link]

-

PubChem. Ethyl cyclohexanoate. [Link]

-

ResearchGate. First Synthesis and Structure of Ethyl 3,3,5,5-Tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate. [Link]

-

Wikipedia. Fischer–Speier esterification. [Link]

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

-

Chemistry Steps. Fischer Esterification. [Link]

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

-

ResearchGate. Synthesis of tricyclic and tetracyclic benzo[7][8]cycloheptane derivatives linked morpholine moiety as CDK2 inhibitors. [Link]

-

Semantic Scholar. cycloheptane. [Link]

-

The Good Scents Company. ethyl cyclohexyl carboxylate. [Link]

-

PubMed Central. Cyclobutanes in Small‐Molecule Drug Candidates. [Link]

-

ResearchGate. A facile and efficient route to the synthesis of ethyl 3-oxo-cyclohexene-1-carboxylate as a valuable synthetic intermediate. [Link]

-

A CONVENIENT, ONE-EUT AZULENE SYNTHESIS FROM CYCLQHEPTA- IblFURAN-2-ONES AND VINYL ETHER AND ITS ANALOGUES. (11): ACETALS AS REA. A CONVENIENT, ONE-EUT AZULENE SYNTHESIS FROM CYCLQHEPTA- IblFURAN-2-ONES AND VINYL ETHER AND ITS ANALOGUES. (11): ACETALS AS REA. [Link]

-

MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]

-

PubChem. Ethyl cycloheptanecarboxylate. [Link]

-

SciSpace. Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. [Link]

-

ResearchGate. New synthetic protocol for stereoselective synthesis of diethyl 1,2-dicyano-3-alkyl-(aryl)cyclopropane-1,2-dicarboxylate. [Link]

-

Organic Syntheses. 19. [Link]

-

PubMed Central. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ethyl cycloheptanecarboxylate | C10H18O2 | CID 122959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. One moment, please... [chemistrysteps.com]

- 6. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]

- 7. youtube.com [youtube.com]

- 8. US4521595A - Process for the purification of esters - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safe Handling of Ethyl Cycloheptylacetate for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the safety considerations and handling precautions for ethyl cycloheptylacetate. It is intended for researchers, scientists, and professionals in the field of drug development who may work with this compound. The information presented herein is synthesized from technical data sheets of structurally similar compounds and established best practices in chemical safety.

Introduction to this compound

Hazard Identification and GHS Classification

A definitive Globally Harmonized System (GHS) classification for this compound is not established. However, based on the data for analogous compounds like ethyl cyclohexylacetate, it is prudent to consider it as a combustible liquid.[1][2]

Anticipated GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 4 | H227: Combustible liquid[2] |

Signal Word: Warning[1]

Precautionary Statements: [2]

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P370 + P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

-

P403 + P235: Store in a well-ventilated place. Keep cool.

-

P501: Dispose of contents/container to an approved waste disposal plant.

The following diagram illustrates the logical flow of hazard identification and subsequent precautionary actions.

Caption: Hazard Identification and Precautionary Action Flowchart.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling. The following table summarizes the known or estimated properties of this compound and its close structural analog, ethyl cyclohexylacetate.

| Property | This compound | Ethyl Cyclohexylacetate |

| Molecular Formula | C11H20O2 | C10H18O2[3][4] |

| Molecular Weight | 184.28 g/mol | 170.25 g/mol [2][3] |

| Boiling Point | 80-85°C at 2 mmHg | 212°C (lit.)[1] |

| Flash Point | Not available | 80.00 °C (176.00 °F)[5] |

| Refractive Index | 1.4525 | 1.44200 to 1.45000 @ 20.00 °C[5] |

| Solubility | Soluble in DMSO[4] | Soluble in alcohol, insoluble in water.[5] |

Handling Precautions and Personal Protective Equipment (PPE)

Given its anticipated classification as a combustible liquid and potential for irritation, a stringent set of handling precautions must be observed.

Ventilation and Engineering Controls

All work with this compound should be conducted in a well-ventilated area.[1][6] A certified laboratory chemical fume hood is the preferred engineering control to minimize inhalation exposure.[7]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent skin and eye contact. The following table outlines the recommended PPE for handling this compound.

| Protection Type | Recommended Equipment | Rationale |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][7] | Protects against splashes and vapors. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), a fully-buttoned lab coat, or impervious clothing.[1][7][8] | Prevents direct skin contact. |

| Respiratory Protection | Generally not required when working in a fume hood. If exposure limits are exceeded or irritation is experienced, a NIOSH-approved respirator with organic vapor cartridges should be used.[7][8] | Protects against inhalation of vapors. |

The following diagram illustrates the hierarchy of controls for safe handling.

Caption: Hierarchy of Controls for Chemical Safety.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial. The following procedures are recommended based on established protocols for similar chemicals.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[1]

-

Eye Contact: Rinse with pure water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Consult a doctor.[1][9]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Fire-Fighting Measures

This compound is a combustible liquid.[1][2]

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.

-

Specific Hazards: Vapors may form explosive mixtures with air.[10]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear for firefighting if necessary.[1][11]

Accidental Release Measures

In the event of a spill, the following steps should be taken:

-

Evacuate: Evacuate personnel to a safe area.[1]

-

Ventilate: Ensure adequate ventilation.

-

Eliminate Ignition Sources: Remove all sources of ignition. Use non-sparking tools.[1][12]

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1][12]

-

Clean-up: Collect the spillage with a suitable absorbent material and dispose of it in a sealed container.[1]

The following flowchart details the spill response protocol.

Caption: Spill Response Protocol Flowchart.

Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Keep away from heat, sparks, open flames, and hot surfaces.[12]

-

Store away from incompatible materials such as strong oxidizing agents.[13]

Disposal

-

Disposal should be in accordance with local, state, and federal regulations.

-

The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

-

Do not discharge into sewer systems.[1]

Conclusion

References

-

SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-10-24). Retrieved from [Link]

-

Ethyl Acetate. Retrieved from [Link]

-

SAFETY DATA SHEET - Covestro Solution Center. Retrieved from [Link]

-

Safety Data Sheet Section 4 FIRST AID MEASURES - Hisco. Retrieved from [Link]

-

Ethyl cyclopentylacetate | C9H16O2 | CID 247667 - PubChem - NIH. Retrieved from [Link]

-

SAFETY DATA SHEET - The John D. Walsh Company. Retrieved from [Link]

-

Ethyl Acetate Technical Specifications: Uses: Personal Protective Equipment. Retrieved from [Link]

-

Ethyl cyclohexylacetate | C10H18O2 | CID 21595 - PubChem - NIH. Retrieved from [Link]

-

-

Retrieved from [Link]

-

-

First Aid Procedures for Chemical Hazards | NIOSH - CDC. Retrieved from [Link]

-

ethyl cyclohexyl acetate, 5452-75-5 - The Good Scents Company. Retrieved from [Link]

-

Ethyl cyclohexylideneacetate | C10H16O2 | CID 73776 - PubChem - NIH. Retrieved from [Link]

-

Safety Data Sheet: Ethyl acetate - Chemos GmbH&Co.KG. Retrieved from [Link]

-

ethyl acetate - SAFETY DATA SHEET. (2022-08-01). Retrieved from [Link]

-

Ethyl Chloride Safety Guide | PDF | Firefighting | Resource Conservation And Recovery Act. Retrieved from [Link]

-

Material Safety Data Sheet - Ethyl Lactate - California Water Boards. (2012-10-16). Retrieved from [Link]

-

What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? (2021-04-01). Retrieved from [Link]

-

Chemical Properties of Ethyl Acetate (CAS 141-78-6) - Cheméo. Retrieved from [Link]

-

GHS Classification (Rev.11, 2025) Summary - PubChem. Retrieved from [Link]

-

Personal protective equipment in your pharmacy. (2019-10-30). Retrieved from [Link]

-

Personal Protective Equipment (PPE) - CHEMM. Retrieved from [Link]

-

Ethyl acetate - Wikipedia. Retrieved from [Link]

-

GHS hazard statements - Wikipedia. Retrieved from [Link]

-

Ethyl Acetoacetate | C6H10O3 | CID 8868 - PubChem. Retrieved from [Link]

-

Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem - NIH. Retrieved from [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Ethyl cyclohexylacetate | C10H18O2 | CID 21595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. ethyl cyclohexyl acetate, 5452-75-5 [thegoodscentscompany.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]

- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 10. chemos.de [chemos.de]

- 11. media.hiscoinc.com [media.hiscoinc.com]

- 12. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Biological Activity Screening of Novel Cycloalkyl Esters

Abstract

The relentless pursuit of novel therapeutic agents necessitates robust and efficient screening paradigms. Cycloalkyl esters, a class of organic compounds characterized by a cycloalkane ring attached to an ester group, represent a promising scaffold in drug discovery due to their diverse pharmacological potential. This guide provides a comprehensive framework for the systematic biological activity screening of novel cycloalkyl esters, tailored for researchers, scientists, and drug development professionals. We will delve into the strategic design of screening cascades, from initial high-throughput screens to detailed mechanistic studies, emphasizing the causal relationships behind experimental choices. This document is structured to serve as a practical and scientifically rigorous resource, integrating established protocols with insights into data interpretation and downstream applications.

Introduction: The Rationale for Screening Cycloalkyl Esters

Cycloalkyl esters are prevalent motifs in a wide array of biologically active molecules, including natural products and synthetic drugs. Their unique three-dimensional conformations and tunable physicochemical properties make them attractive candidates for interacting with diverse biological targets. The cycloalkyl moiety can influence a molecule's lipophilicity, metabolic stability, and binding affinity, while the ester group can act as a key interaction point or a prodrug handle. Consequently, screening novel cycloalkyl ester libraries can uncover compounds with a range of potential therapeutic applications, including but not limited to anticancer, antimicrobial, and anti-inflammatory activities[1][2].

The initial phase of drug discovery for any new chemical entity, including cycloalkyl esters, involves a broad-based screening approach to identify "hits"—compounds that exhibit a desired biological effect.[3][4] This process is typically conducted using high-throughput screening (HTS) methods, which allow for the rapid testing of large compound libraries.[3][5] The primary goal of this initial screen is to cast a wide net and identify any potential biological activity, which can then be further investigated and optimized.

Strategic Design of the Screening Cascade

A well-designed screening cascade is essential for the efficient and cost-effective evaluation of a novel compound library. The cascade should be hierarchical, starting with broad, high-throughput assays and progressing to more specific and complex secondary and tertiary assays for hit validation and characterization.

Caption: A generalized screening cascade for novel compounds.

Primary Screening: Identifying Initial Hits

The primary screen aims to broadly assess the biological activity of the cycloalkyl ester library. The choice of primary assays depends on the intended therapeutic areas, but a general approach often includes evaluating cytotoxicity and antimicrobial activity.

Cytotoxicity assays are fundamental for identifying compounds with potential anticancer activity and for flagging compounds that may have general toxicity.[6] These assays measure the ability of a compound to kill or inhibit the proliferation of cultured cells.

-

Rationale: A compound exhibiting potent cytotoxicity against cancer cell lines but not against normal cell lines is a promising anticancer candidate. Conversely, broad-spectrum cytotoxicity may indicate a less desirable, non-specific mode of action.

-

Commonly Used Assays:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[6][7][8] The amount of formazan is proportional to the number of viable cells.[6]

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay also involves the reduction of a tetrazolium salt.[6][7] However, the formazan product of XTT is water-soluble, simplifying the protocol.[6][9]

-

Experimental Protocol: MTT Cytotoxicity Assay [6][8]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Add varying concentrations of the novel cycloalkyl esters to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Given the urgent need for new antibiotics, screening for antimicrobial activity is a critical component of any broad-based biological activity screen.[3][10][11]

-

Rationale: Identifying compounds that inhibit the growth of pathogenic bacteria or fungi can lead to the development of new anti-infective agents.

-

Commonly Used Assays:

-

Broth Microdilution Assay: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[12]

-

Agar Disk Diffusion Assay: A qualitative method where a paper disk impregnated with the test compound is placed on an agar plate inoculated with a microorganism.[12][13] The diameter of the zone of inhibition around the disk is indicative of the compound's antimicrobial activity.[12]

-

Experimental Protocol: Broth Microdilution Assay for MIC Determination [12][14]

-

Compound Preparation: Prepare a serial dilution of the cycloalkyl esters in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Secondary Screening: Hit Confirmation and Prioritization

Hits identified in the primary screen need to be confirmed and prioritized for further investigation. This involves dose-response studies and initial selectivity profiling.

For each confirmed hit, a dose-response curve is generated to determine the potency of the compound, typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). This provides a quantitative measure of the compound's activity.[7]

A crucial step is to assess the selectivity of the hit compounds. For example, a potential anticancer agent should be tested against a panel of different cancer cell lines and, importantly, against non-cancerous cell lines to determine its therapeutic window. Similarly, an antimicrobial hit should be tested against a panel of different pathogenic and non-pathogenic microbes.

Tertiary Screening: Lead Characterization

Promising hits that have been validated and prioritized in secondary screening are advanced to tertiary screening for more in-depth characterization. This stage focuses on elucidating the mechanism of action and assessing the drug-like properties of the compounds.

Understanding how a compound exerts its biological effect is critical for its development as a drug.[15][16][17] The specific MoA assays will depend on the observed biological activity.

-

For Anticancer Hits:

-

Apoptosis Assays: To determine if the compound induces programmed cell death.

-

Cell Cycle Analysis: To investigate if the compound arrests the cell cycle at a specific phase.

-

Enzyme Inhibition Assays: If a specific enzyme is a suspected target, its inhibition by the compound can be directly measured.[18][19][20][21]

-

-

For Antimicrobial Hits:

-

For Anti-inflammatory Hits:

-

Cytokine Release Assays: To measure the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) release from stimulated immune cells.[23]

-

Enzyme Inhibition Assays: Targeting key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2).

-

Caption: Workflow for Mechanism of Action (MoA) elucidation.

SAR studies explore the relationship between the chemical structure of the cycloalkyl esters and their biological activity.[24][25][26] By synthesizing and testing analogs of the hit compounds, researchers can identify the key structural features responsible for their activity.[24] This information is invaluable for optimizing the potency, selectivity, and pharmacokinetic properties of the lead compounds.

In the early stages of drug discovery, it is crucial to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the lead candidates.[27][28] Many of these properties can be predicted using computational (in silico) models, which can help to identify potential liabilities early on and guide further optimization.[29][30]

Key ADMET Parameters to Assess: [28][31]

| Parameter | Importance | In Vitro/In Silico Method |

| Solubility | Affects absorption and formulation. | Kinetic or thermodynamic solubility assays. |

| Permeability | Influences absorption across biological membranes. | Parallel Artificial Membrane Permeability Assay (PAMPA). |

| Metabolic Stability | Determines the compound's half-life in the body. | Liver microsome stability assays. |

| Plasma Protein Binding | Affects the free concentration of the drug. | Equilibrium dialysis. |

| Toxicity | Early identification of potential safety issues. | In silico toxicity prediction, cytotoxicity assays. |

Data Interpretation and Hit-to-Lead Progression

The data generated from the screening cascade must be carefully analyzed to select the most promising compounds for lead optimization. A multi-parameter optimization approach is often employed, where compounds are evaluated based on a combination of their potency, selectivity, physicochemical properties, and ADMET profile. The goal is to identify a "lead" compound with a balanced profile that has a high probability of success in preclinical and clinical development.

Conclusion

The biological activity screening of novel cycloalkyl esters is a systematic and multi-faceted process that requires a carefully designed experimental strategy. By following a hierarchical screening cascade, from broad primary screens to detailed mechanistic and ADMET studies, researchers can efficiently identify and characterize promising lead compounds. The integration of in vitro assays, SAR analysis, and in silico modeling provides a powerful toolkit for navigating the complexities of modern drug discovery and unlocking the therapeutic potential of this versatile chemical class.

References

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Semantic Scholar. Retrieved from [Link]

-

Antimicrobial Efficacy Screening. (n.d.). Microchem Laboratory. Retrieved from [Link]

-

Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. (2005). PubMed. Retrieved from [Link]

-

In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (2005). PubMed. Retrieved from [Link]

-

ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (2018). RSC Publishing. Retrieved from [Link]

-

Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. (2021). National Institutes of Health. Retrieved from [Link]

-

Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (2022). MDPI. Retrieved from [Link]

-